molecular formula C10H7N3O B3055629 1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one CAS No. 65923-21-9

1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one

Cat. No.: B3055629
CAS No.: 65923-21-9
M. Wt: 185.18 g/mol
InChI Key: XNFAEXRJJDIECW-UHFFFAOYSA-N
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Description

1,5-Dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one is a heterocyclic compound with a unique structure that combines elements of both diazepine and indole ringsIts molecular formula is C10H7N3O, and it has a molecular weight of 185.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indole derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the diazepine ring, leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or diazepine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

1,5-Dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one is unique due to its specific combination of diazepine and indole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10-7-2-1-3-8-9(7)6(4-11-8)5-12-13-10/h1-5,11H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFAEXRJJDIECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC=C3C=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984409
Record name 4H-[1,2]Diazepino[4,5,6-cd]indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65923-21-9
Record name 6H-Pyrrolo(4,3,2-ef)(2,3)benzodiazepin-6-one, 1,5-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065923219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-[1,2]Diazepino[4,5,6-cd]indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one
Reactant of Route 2
1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one
Reactant of Route 3
1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one
Reactant of Route 4
1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one
Reactant of Route 5
1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one
Reactant of Route 6
1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one

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